MAO-B Inhibition Potency: 2-(2-Hydroxyphenyl)isonicotinaldehyde vs. Reference Inhibitors
2-(2-Hydroxyphenyl)isonicotinaldehyde inhibits human recombinant MAO-B with an IC50 of 1,400 nM, as measured in Sf9 cells using 5-phenylacetaldehyde as substrate [1]. This places its potency between the clinically used MAO-B inhibitor lazabemide (IC50 = 30 nM) and the reversible MAO-A/B inhibitor moclobemide (IC50 for MAO-B ≈ 1,000,000 nM) [2]. The compound's MAO-B activity is therefore not best-in-class but offers a moderate baseline for further optimization.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,400 nM |
| Comparator Or Baseline | Lazabemide (IC50 = 30 nM); Moclobemide (IC50 ≈ 1,000,000 nM) |
| Quantified Difference | 46.7-fold less potent than lazabemide; 714-fold more potent than moclobemide |
| Conditions | Human recombinant MAO-B in Sf9 cells; substrate: 5-phenylacetaldehyde |
Why This Matters
This data defines the compound's position in the MAO-B inhibitor landscape, guiding researchers toward or away from its use based on required potency thresholds.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615). MAO-B IC50: 1.40E+3 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075967 View Source
- [2] Amerigo Scientific. Moclobemide (Ro 111163). MAO-B IC50: 1000 mM. Available at: https://www.amerigoscientific.com/moclobemide-ro-111163.html View Source
